molecular formula C21H13Cl3N2O3 B12038410 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 402768-90-5

3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12038410
CAS No.: 402768-90-5
M. Wt: 447.7 g/mol
InChI Key: OSKFFRLAIZMLMK-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorinated aromatic rings and a carbohydrazonoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the following steps:

    Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate.

    Coupling Reaction: The intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and hydrazide.

    Oxidation and Reduction: The carbohydrazonoyl group can be oxidized or reduced to form different functional groups, such as amines or imines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Substituted derivatives of the original compound.

    Hydrolysis: 3,4-dichlorobenzoic acid, 4-chlorobenzoic acid, and hydrazide derivatives.

    Oxidation/Reduction: Various amines, imines, or other nitrogen-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoyl rings. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

402768-90-5

Molecular Formula

C21H13Cl3N2O3

Molecular Weight

447.7 g/mol

IUPAC Name

[3-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H13Cl3N2O3/c22-16-7-4-14(5-8-16)21(28)29-17-3-1-2-13(10-17)12-25-26-20(27)15-6-9-18(23)19(24)11-15/h1-12H,(H,26,27)/b25-12+

InChI Key

OSKFFRLAIZMLMK-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.